molecular formula C₂₁H₃₀O B1145596 α-Phenyllongifolol CAS No. 946513-19-5

α-Phenyllongifolol

货号: B1145596
CAS 编号: 946513-19-5
分子量: 298.46
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

α-Phenyllongifolol (16α-phenyllongifolol and 16β-phenyllongifolol) is a sesquiterpene derivative derived from the oleoresin of Pinus longifolia (Himalayan pine). It is primarily recognized for its role as a non-selective inhibitor of uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, particularly UGT2B4 and UGT2B7, which are critical in drug metabolism and detoxification pathways . These enzymes catalyze glucuronidation, a Phase II metabolic reaction that enhances the water solubility of xenobiotics for excretion.

Recent studies highlight α-Phenyllongifolol’s dual inhibition of UGT2B4 and UGT2B7, with equipotent activity observed in both recombinant enzymes and human liver microsomes (HLMs) . This non-selectivity complicates its utility in reaction phenotyping but underscores its value in studying overlapping substrate specificities among UGT2B subfamily enzymes .

属性

CAS 编号

946513-19-5

分子式

C₂₁H₃₀O

分子量

298.46

同义词

(αR,1S,3aR,4S,8aS,9R)-Decahydro-4,8,8-trimethyl-α-phenyl-1,4-methanoazulene-9-methanol

产品来源

United States

相似化合物的比较

Clotrimazole

Structural Features :

  • Clotrimazole is a synthetic imidazole derivative, distinct from α-Phenyllongifolol’s sesquiterpene backbone with a phenyl substituent.

Functional Comparison :

  • Selectivity : Clotrimazole is a potent and selective UGT2B4 inhibitor (IC₅₀ = 11–35 nM in HLMs ± 2% bovine serum albumin [BSA]), with >24-fold selectivity over UGT2B7 and negligible activity against UGT1A enzymes .
  • Mechanistic Insights: Unlike α-Phenyllongifolol, clotrimazole’s inhibition is minimally affected by substrate concentration or BSA-mediated binding shifts, making it a robust tool for UGT2B4-specific reaction phenotyping .

Table 1: Inhibition Profiles of α-Phenyllongifolol and Clotrimazole

Compound UGT2B4 IC₅₀ (µM) UGT2B7 IC₅₀ (µM) Selectivity Ratio (UGT2B4/UGT2B7) Key Applications
16α-Phenyllongifolol <0.1 <0.1 1:1 Study of UGT2B4/2B7 overlap
16β-Phenyllongifolol <0.1 <0.1 1:1 Dual inhibition models
Clotrimazole 0.011–0.035 >1.0 >24 UGT2B4-specific phenotyping

Fluconazole

Functional Comparison :

  • Fluconazole, another azole antifungal, inhibits UGT2B10 and UGT2B17 but lacks activity against UGT2B4/2B7 . This contrasts with α-Phenyllongifolol’s broader UGT2B4/2B7 inhibition.

Nicardipine

Functional Comparison :

  • Nicardipine, a dihydropyridine calcium channel blocker, acts as a pan-UGT inhibitor but lacks the specificity of α-Phenyllongifolol or clotrimazole .

Key Research Findings

Impact of BSA on Inhibition Potency

  • α-Phenyllongifolol’s inhibitory potency in HLMs is enhanced in the presence of 2% BSA (IC₅₀ shifts from 0.028 µM to 0.011 µM), likely due to BSA’s role in sequestering inhibitory free fatty acids released during incubation .
  • Clotrimazole’s potency remains stable across BSA conditions (IC₅₀ = 0.021–0.035 µM), reflecting its lower susceptibility to nonspecific binding .

Table 2: BSA-Dependent Inhibition Kinetics

Compound IC₅₀ (0% BSA, µM) IC₅₀ (2% BSA, µM) Fraction Unbound (fᵤ)
16α-Phenyllongifolol 0.028 0.011 0.733 (predicted)
Clotrimazole 0.035 0.021 0.328 (measured)

Structural-Activity Relationship (SAR)

  • The phenyl group in α-Phenyllongifolol is critical for UGT2B4/2B7 binding, whereas clotrimazole’s imidazole ring and chlorine substituents enhance UGT2B4 selectivity .

Practical Implications

  • Drug-Drug Interaction (DDI) Studies: α-Phenyllongifolol is unsuitable for precise reaction phenotyping due to dual UGT2B4/2B7 inhibition but valuable for probing enzyme overlap. Clotrimazole’s selectivity supports UGT2B4-specific DDI assessments .
  • Limitations : α-Phenyllongifolol’s structural complexity complicates analytical quantification, necessitating predictive modeling for fraction unbound (fᵤ) in HLMs .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。